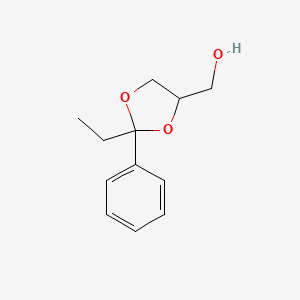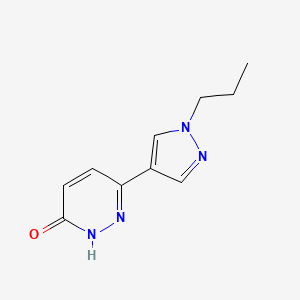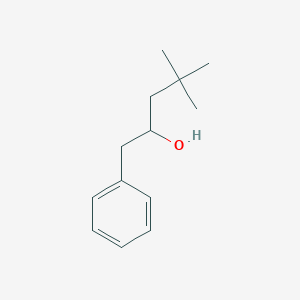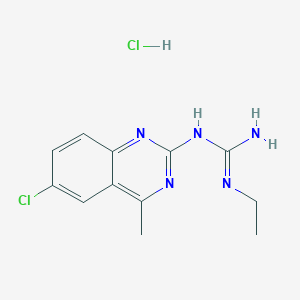![molecular formula C12H19NO2 B13998008 2,2'-[(1-Phenylethyl)imino]diethanol CAS No. 46407-94-7](/img/structure/B13998008.png)
2,2'-[(1-Phenylethyl)imino]diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(1-Phenylethyl)imino]diethanol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of a phenylethyl group attached to an imino group, which is further connected to two diethanol groups. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-[(1-Phenylethyl)imino]diethanol can be synthesized through a reaction between phenylethylamine and diethanolamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino bond. The reaction is carried out in a solvent, such as ethanol or methanol, to ensure proper mixing and reaction efficiency.
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Phenylethyl)imino]diethanol involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(1-Phenylethyl)imino]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylethyl ketone or phenylethyl aldehyde.
Reduction: Formation of phenylethylamine or diethanolamine derivatives.
Substitution: Formation of halogenated or alkylated derivatives of 2,2’-[(1-Phenylethyl)imino]diethanol.
Applications De Recherche Scientifique
2,2’-[(1-Phenylethyl)imino]diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[(1-Phenylethyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the diethanol groups can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2-Phenylethyl)imino]diethanol
- 2,2’-[(4-Aminophenyl)imino]diethanol
- N-Phenyldiethanolamine
Uniqueness
2,2’-[(1-Phenylethyl)imino]diethanol is unique due to its specific structural features, such as the phenylethyl group and the diethanol groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial processes.
Propriétés
Numéro CAS |
46407-94-7 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(1-phenylethyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(12-5-3-2-4-6-12)13(7-9-14)8-10-15/h2-6,11,14-15H,7-10H2,1H3 |
Clé InChI |
PRHRISUFQISTKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)


![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)





